molecular formula C9H12BrNO2S B1529773 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide CAS No. 137638-70-1

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B1529773
CAS RN: 137638-70-1
M. Wt: 278.17 g/mol
InChI Key: OGQSPMCAGRNFRA-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as alkylating reagents in organic synthesis . They are highly reactive and often used for introducing an enone fragment into the structure of a complex molecule .


Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For instance, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), etc .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various types of reactions. For example, they can undergo Suzuki cross-coupling reaction . They can also be used in the synthesis of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can be analyzed using various techniques .

Scientific Research Applications

Gas-Liquid Chromatography Derivatization

Dimethylformamide dialkylacetals, including derivatives similar to 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, have been utilized in the formation of N-dimethylaminomethylene derivatives. These derivatives exhibit excellent properties for gas-liquid chromatography, allowing for the convenient preparation and analysis of primary sulfonamides at the submicrogram level. Their significant retention times and ease of preparation make them suitable for various chromatographic studies, including the determination of sulfonamide compounds in biological samples such as ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy Applications

Derivatives of benzenesulfonamide, including structures related to this compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT). New zinc phthalocyanines substituted with such derivatives have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. Their photophysical and photochemical properties in solvents like dimethyl sulfoxide suggest a significant potential for these compounds in medical applications, particularly in the treatment of cancer due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

NDMA Formation in Water Treatment

N,N-Dimethylsulfamide (DMS), related to this compound, has been identified as a precursor for N-nitrosodimethylamine (NDMA) during ozonation in water treatment processes. The presence of bromide in DMS-containing waters catalyzes the formation of NDMA, a known carcinogen. This catalytic action of bromide, leading to NDMA formation, underscores the importance of understanding the chemical reactions involved in water treatment and the potential risks associated with the use of certain organic compounds (von Gunten, Salhi, Schmidt, & Arnold, 2010).

Mechanism of Action

The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it .

Safety and Hazards

Bromomethyl compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Future Directions

Bromomethyl compounds have potential applications in the synthesis of complex organic molecules with high biological activity . Their reactivity and utility in various synthetic routes make them valuable building blocks in organic synthesis .

properties

IUPAC Name

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQSPMCAGRNFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137638-70-1
Record name 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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